molecular formula C19H32N2O2S B12950258 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- CAS No. 144850-34-0

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo-

Katalognummer: B12950258
CAS-Nummer: 144850-34-0
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: UQPRREXQVFENGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with an octanoic acid and octyl group, making it a subject of interest for researchers exploring novel chemical properties and applications.

Vorbereitungsmethoden

The synthesis of 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups. Industrial production methods may involve the use of heterogeneous catalysts to enhance yield and efficiency .

Analyse Chemischer Reaktionen

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its thioxo group may also play a role in redox reactions, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- include other substituted imidazoles, such as:

    2H-Imidazole-4-carboxylic acid: Known for its use in pharmaceuticals and as a precursor for other bioactive molecules.

    5-Methyl-2H-imidazole-4-carboxylic acid: Used in the synthesis of various drugs and agrochemicals.

    2H-Imidazole-4-acetic acid: Studied for its potential therapeutic applications and as a building block in organic synthesis.

The uniqueness of 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

144850-34-0

Molekularformel

C19H32N2O2S

Molekulargewicht

352.5 g/mol

IUPAC-Name

8-(5-octyl-2-sulfanylideneimidazol-4-yl)octanoic acid

InChI

InChI=1S/C19H32N2O2S/c1-2-3-4-5-7-10-13-16-17(21-19(24)20-16)14-11-8-6-9-12-15-18(22)23/h2-15H2,1H3,(H,22,23)

InChI-Schlüssel

UQPRREXQVFENGF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=NC(=S)N=C1CCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.